1-Pentadecanol

Antimicrobial Dermatology Acne vulgaris

1-Pentadecanol is a C15 linear, saturated, long-chain primary fatty alcohol. As a member of the 1-alkanol homologous series, it exists as a white, waxy solid at ambient temperatures, with a melting point range of approximately 41-46°C and a boiling point of 269-271°C at standard pressure.

Molecular Formula C15H32O
Molecular Weight 228.41 g/mol
CAS No. 629-76-5
Cat. No. B150567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentadecanol
CAS629-76-5
SynonymsPentadecanol;  Alfol 15;  NSC 66446;  Pentadecyl Alcohol;  n-1-Pentadecanol;  n-Pentadecanol
Molecular FormulaC15H32O
Molecular Weight228.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCO
InChIInChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3
InChIKeyREIUXOLGHVXAEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.48e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Pentadecanol (CAS 629-76-5): Technical Specifications and Class Overview for Procurement


1-Pentadecanol is a C15 linear, saturated, long-chain primary fatty alcohol [1]. As a member of the 1-alkanol homologous series, it exists as a white, waxy solid at ambient temperatures, with a melting point range of approximately 41-46°C and a boiling point of 269-271°C at standard pressure [2]. Its hydrophobic, 15-carbon backbone renders it practically insoluble in water, though it exhibits solubility in common organic solvents like ethanol and ether [3]. Commercially, it is utilized as a precursor in the synthesis of surfactants and lubricants and as a functional emollient in personal care formulations . Critically, its natural occurrence in various plant sources, combined with specific biological activity against Propionibacterium acnes, underpins its research and industrial significance beyond the scope of its more common C12, C14, and C16 analogs [4].

Procurement Risks of Substituting 1-Pentadecanol with Generic Fatty Alcohols (e.g., C14, C16)


The interchangeability of fatty alcohols in scientific and industrial applications is fundamentally constrained by chain-length-dependent physicochemical and biological properties [1]. While 1-tetradecanol (C14) and 1-hexadecanol (C16) may serve similar broad functions as surfactants or emollients, the non-monotonic relationship between carbon chain length and specific activity renders substitution high-risk without direct performance validation . 1-Pentadecanol's unique C15 chain confers a distinct melting point, solubility profile, and rheological impact compared to its homologs, directly affecting formulation stability and sensory characteristics [2]. Critically, its biological specificity, particularly in antimicrobial assays where activity peaks sharply at C15 for certain targets, demonstrates that its value proposition is not merely additive but structurally specific [3]. The following evidence quantifies these critical points of differentiation.

1-Pentadecanol vs. Analogs: Quantified Differentiation in Antimicrobial and Physical Properties


Selective Antibacterial Activity: 1-Pentadecanol vs. 1-Dodecanol and 1-Hexadecanol Against P. acnes

1-Pentadecanol demonstrates highly potent and specific antibacterial activity against Propionibacterium acnes, a primary pathogen in acne vulgaris. In a direct comparative study, its potency far exceeds that of its shorter-chain (1-dodecanol, C12) and longer-chain (1-hexadecanol, C16) analogs [1]. The study's data table explicitly notes that 1-pentadecanol is effective at a 'far lower concentration' than these comparators, establishing its unique position within the homologous series for this target [1].

Antimicrobial Dermatology Acne vulgaris

Minimum Inhibitory Concentration (MIC): 1-Pentadecanol and 1-Tetradecanol Parity Against S. mutans

Against the cariogenic bacterium Streptococcus mutans, 1-pentadecanol (C15) and its immediate lower homolog 1-tetradecanol (C14) share the highest potency among a tested series of saturated fatty alcohols. Both compounds exhibit an MIC of 1.56 μg/mL, representing a significant improvement in activity compared to other chain lengths [1]. This indicates that for this specific target, C14 and C15 chain lengths are optimal, with activity falling off for shorter or longer chains.

Antimicrobial Oral Health Minimum Inhibitory Concentration

Species-Specific Selectivity: 1-Pentadecanol's Differential Activity (P. acnes vs. S. aureus)

1-Pentadecanol exhibits a stark, species-specific difference in antibacterial potency. While it is highly effective against Propionibacterium acnes with an MIC of 0.78 µg/mL, it demonstrates negligible activity against the common Gram-positive bacterium Staphylococcus aureus, with an MIC greater than 800.0 µg/mL [1]. This >1000-fold difference in MIC underscores a high degree of selectivity that is not a universal feature of all fatty alcohols.

Selectivity Antimicrobial Staphylococcus aureus

Physical State and Melting Point: Comparative Analysis with 1-Tetradecanol (C14) and 1-Hexadecanol (C16)

The chain length of a fatty alcohol directly governs its physical state and melting behavior, which are critical for formulation texture and stability. 1-Pentadecanol (C15) exhibits a melting point of 41-44°C, positioning it between 1-tetradecanol (C14, melting point ~38°C) and 1-hexadecanol (C16, melting point ~49°C) [1]. This intermediate melting point provides a distinct rheological profile in formulations, influencing viscosity, spreadability, and crystallization behavior at skin temperature.

Physical Properties Formulation Rheology

Natural vs. Synthetic Origin: Differentiation of Linear 1-Pentadecanol from Branched Industrial Mixtures

Commercial pentadecanol can be derived from natural extraction or synthetic oxo-processes, with significant compositional differences. A key industrial patent highlights that synthetic routes often produce mixtures containing 40% or more branched isomers, whereas natural extraction yields a high-purity linear 1-pentadecanol [1]. The patent explicitly states that the high degree of branching in synthetic mixtures 'may limit its functionality' in applications like skin emollients and surfactant synthesis, establishing a clear performance differentiator [1].

Sourcing Purity Natural Product

Validated Application Scenarios for 1-Pentadecanol Based on Quantitative Evidence


Targeted Topical Formulation for Acne Vulgaris

As demonstrated by its high potency and selectivity against P. acnes, 1-pentadecanol is a superior choice for developing targeted, non-antibiotic topical treatments for acne vulgaris. Its activity is documented to be significantly greater than its C12 and C16 analogs, making it the compound of choice for this specific antimicrobial target [1]. Procurement for this application should prioritize high-purity, naturally-derived material to ensure the presence of the active linear isomer and avoid the branched contaminants that may compromise bioactivity [2].

Specialized Emollient and Rheology Modifier in Personal Care

In cosmetic and personal care formulations, 1-pentadecanol's unique, intermediate melting point (~41-44°C) provides a distinct textural advantage. It can be used to fine-tune the melting profile and sensory characteristics of creams and balms, offering a 'middle ground' between the lighter feel of 1-tetradecanol (C14) and the heavier, more waxy texture of 1-hexadecanol (C16) [3]. This allows formulators to achieve specific rheological targets without needing to create complex binary or ternary blends of other fatty alcohols.

Research Standard for Structure-Activity Relationship (SAR) Studies of Long-Chain Alcohols

1-Pentadecanol is an essential tool in academic and industrial research settings for investigating chain-length-dependent biological and physical phenomena. Its unique parity with C14 against S. mutans (MIC = 1.56 µg/mL) and dramatic divergence from C14/16 against P. acnes makes it a critical probe for SAR studies [4][5]. Its availability as a defined, linear standard is crucial for experiments where isomeric purity is required to produce interpretable, reproducible results.

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